molecular formula C25H27N3OS B14929063 4-(diphenylmethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide

4-(diphenylmethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide

Cat. No.: B14929063
M. Wt: 417.6 g/mol
InChI Key: OXJSFQMQTLUGIC-UHFFFAOYSA-N
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Description

4-(diphenylmethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide is a chemical compound with a complex structure that includes a piperazine ring, a diphenylmethyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diphenylmethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide typically involves the reaction of piperazine derivatives with appropriate reagents to introduce the diphenylmethyl and methoxyphenyl groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(diphenylmethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or amine derivative.

Scientific Research Applications

4-(diphenylmethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 4-(diphenylmethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)piperazine-1-carbothioamide
  • 4-[1-(4-methoxyphenyl)ethyl]piperazine-1-carbothioamide

Uniqueness

Compared to similar compounds, 4-(diphenylmethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide may exhibit unique properties due to the presence of the diphenylmethyl group. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct in its applications and effects.

Properties

Molecular Formula

C25H27N3OS

Molecular Weight

417.6 g/mol

IUPAC Name

4-benzhydryl-N-(4-methoxyphenyl)piperazine-1-carbothioamide

InChI

InChI=1S/C25H27N3OS/c1-29-23-14-12-22(13-15-23)26-25(30)28-18-16-27(17-19-28)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,24H,16-19H2,1H3,(H,26,30)

InChI Key

OXJSFQMQTLUGIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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